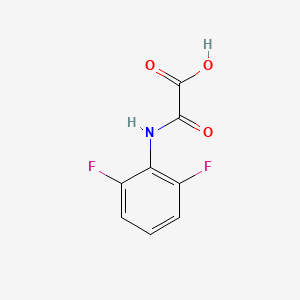2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid
CAS No.: 1018295-42-5
Cat. No.: VC2781204
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1018295-42-5 |
|---|---|
| Molecular Formula | C8H5F2NO3 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | 2-(2,6-difluoroanilino)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C8H5F2NO3/c9-4-2-1-3-5(10)6(4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) |
| Standard InChI Key | XKMPHIMGYLKQKV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)NC(=O)C(=O)O)F |
Introduction
Chemical Identity and Physical Properties
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is a crystalline compound with distinctive structural features incorporating a difluorophenyl group connected to an oxoacetic acid moiety through an amino linkage. The compound's basic identity parameters are outlined in Table 1.
Table 1: Chemical Identity of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic Acid
| Parameter | Value |
|---|---|
| CAS Registry Number | 1018295-42-5 |
| Molecular Formula | C₈H₅F₂NO₃ |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid |
| Synonyms | 2,6-Difluoroanilino(oxo)acetic acid; Acetic acid, 2-[(2,6-difluorophenyl)amino]-2-oxo-; [(2,6-Difluorophenyl)carbamoyl]formic acid |
The compound appears as a powder at standard conditions with specific physicochemical properties that influence its reactivity and applications . Notable physical characteristics include:
-
Physical State: Powder
-
Density: 1.601 ± 0.06 g/cm³ (Predicted)
-
pKa: 2.73 ± 0.40 (Predicted)
The molecular structure features a difluorophenyl ring with fluorine atoms at the 2- and 6-positions, creating a distinctive electronic environment that influences the compound's reactivity and stability. The amino linkage connects this aromatic system to the oxoacetic acid functionality, which is characterized by a carbonyl group adjacent to a carboxylic acid moiety .
Synthetic Methodologies
The synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid typically involves a multi-step process utilizing 2,6-difluoroaniline as a key starting material. Based on documented synthetic approaches for structurally similar compounds, several methodologies have been established.
Classical Synthetic Route
A common synthetic pathway involves the reaction of 2,6-difluoroaniline with oxalyl chloride followed by hydrolysis. The general procedure follows these steps:
-
Addition of 2,6-difluoroaniline to a solution of triethylamine in dichloromethane
-
Dropwise addition of oxalyl chloride at 0°C
-
Warming to room temperature and stirring for 4-6 hours
-
Acidification and extraction
-
Hydrolysis of the intermediate
This method typically yields the target compound with acceptable purity for further applications or refinement.
Alternative Synthetic Approach
An alternative methodology documented for similar oxoacetic acid derivatives involves:
-
Coupling of the aniline derivative with a carboxylic acid using coupling reagents like HATU
-
Reaction with ethyl chlorooxoacetate in the presence of Lewis acids (AlCl₃)
-
Base-catalyzed hydrolysis
The reaction scheme for this approach can be represented as follows:
Spectroscopic Characterization
Comprehensive characterization of 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is essential for confirming its structure and purity. While specific spectroscopic data for this exact compound is limited in the available research, the following characterization methods are typically employed for similar compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structurally similar compounds, ¹H NMR spectroscopy typically reveals:
-
Characteristic signals for aromatic protons in the difluorophenyl ring (typically between δ 6.8-7.8 ppm)
-
NH proton signal (often appearing as a broad singlet around δ 10-11 ppm)
-
Carboxylic acid proton (variable position, often masked or exchanged in DMSO-d₆)
Infrared Spectroscopy
Typical IR spectroscopic features include:
-
NH stretching vibrations (~3200-3400 cm⁻¹)
-
Carbonyl stretching vibrations (~1650-1750 cm⁻¹)
-
Carboxylic acid O-H stretching (~3000-3500 cm⁻¹)
These spectroscopic parameters are crucial for structural confirmation and purity assessment in both research and quality control contexts.
Applications in Pharmaceutical Research
2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid has found applications primarily in pharmaceutical research and development fields. Its distinctive structural features make it valuable in several contexts:
As a Building Block in Medicinal Chemistry
The compound serves as an important chemical intermediate in the synthesis of more complex pharmaceutically active molecules. The presence of the difluorophenyl group provides specific electronic and steric properties that can influence:
Development of Antiviral Compounds
Research findings suggest that structurally similar glyoxamides have been investigated for antiviral activity, particularly against Hepatitis B Virus (HBV). While specific data for 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid is limited, related compounds have demonstrated:
-
Inhibition of viral replication
-
Prevention of viral nucleocapsid assembly
Table 2 illustrates the comparative anti-HBV activity of structurally related glyoxamide compounds:
Table 2: Anti-HBV Activity of Selected Glyoxamide Compounds
| Compound | EC₅₀ (μM) | EC₉₀ (μM) | Cytotoxicity CC₅₀ (μM) in HepG2 |
|---|---|---|---|
| Compound 4 | 1.2 ± 0.6 | 6.3 ± 2.9 | 27.0 |
| Compound 10b | 0.09 ± 0.07 | 3.05 ± 1.83 | >100 |
| Compound 10c | 0.47 ± 0.53 | 4.10 ± 2.42 | >100 |
| GLP-26 (5) | 0.003 | 0.014 | >100 |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 2-((2,6-Difluorophenyl)amino)-2-oxoacetic acid and structurally similar compounds have revealed important insights into the influence of structural modifications on biological activity.
Impact of Fluorine Substitution
The presence of fluorine atoms at the 2- and 6-positions of the phenyl ring contributes to:
-
Increased metabolic stability
-
Altered electronic properties of the aromatic system
-
Modified lipophilicity and membrane permeability
-
Enhanced binding interactions with target proteins through fluorine-specific interactions
Role of the Oxoacetic Acid Moiety
The oxoacetic acid functional group serves as:
Research suggests that modifications to either the fluorinated aromatic system or the oxoacetic acid portion can significantly influence biological activity, highlighting the importance of maintaining key structural features for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume